molecular formula C9H10N2O B13821181 (1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide

(1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide

Katalognummer: B13821181
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: MWZLYFACNVBWDN-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide is a chiral compound featuring a cyclopropane ring substituted with a pyridine moiety and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of the carboxamide group. One common method involves the reaction of pyridine-3-carboxaldehyde with diazo compounds under catalytic conditions to form the cyclopropane ring. Subsequent conversion of the aldehyde group to a carboxamide can be achieved using reagents such as ammonia or amines under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and protein-ligand binding due to its chiral nature.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and pyridine moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2S)-2-(Pyridin-2-yl)cyclopropanecarboxamide
  • (1R,2S)-2-(Pyridin-4-yl)cyclopropanecarboxamide
  • (1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxylic acid

Uniqueness

(1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide is unique due to the specific positioning of the pyridine ring and the carboxamide group on the cyclopropane ring. This configuration can result in distinct chemical and biological properties compared to its isomers and analogs, making it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C9H10N2O

Molekulargewicht

162.19 g/mol

IUPAC-Name

(1R,2S)-2-pyridin-3-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C9H10N2O/c10-9(12)8-4-7(8)6-2-1-3-11-5-6/h1-3,5,7-8H,4H2,(H2,10,12)/t7-,8-/m1/s1

InChI-Schlüssel

MWZLYFACNVBWDN-HTQZYQBOSA-N

Isomerische SMILES

C1[C@@H]([C@@H]1C(=O)N)C2=CN=CC=C2

Kanonische SMILES

C1C(C1C(=O)N)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.